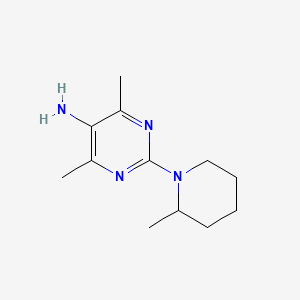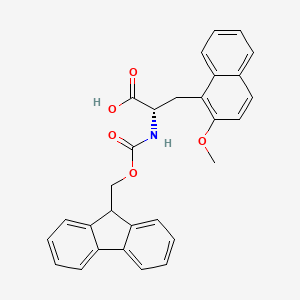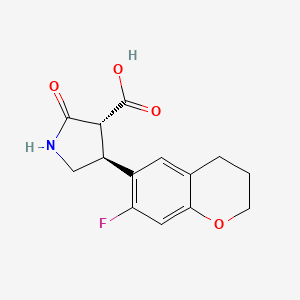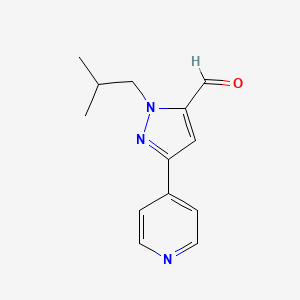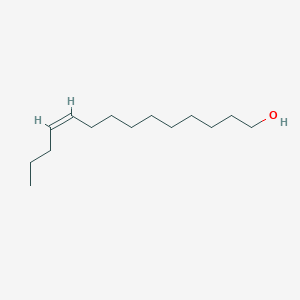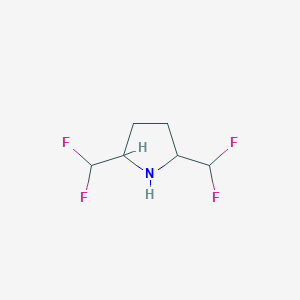
2,5-Bis(difluoromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(difluoromethyl)pyrrolidine is a fluorinated organic compound characterized by the presence of two difluoromethyl groups attached to a pyrrolidine ring. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its unique structural and physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyrrolidine derivatives using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts . These reagents facilitate the conversion of suitable precursors into the desired difluoromethylated product under controlled conditions.
Industrial Production Methods: Industrial production of 2,5-Bis(difluoromethyl)pyrrolidine may involve large-scale fluorination processes using similar reagents, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(difluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the difluoromethyl groups.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
2,5-Bis(difluoromethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a scaffold for the development of new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,5-Bis(difluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring contributes to the overall three-dimensional structure, facilitating interactions with biological targets .
Comparison with Similar Compounds
Pyrrolidine: The parent compound without difluoromethyl groups.
2,5-Bis(trifluoromethyl)pyrrolidine: A similar compound with trifluoromethyl groups instead of difluoromethyl groups.
Pyrrolidine-2,5-dione: A related compound with a dione functionality.
Uniqueness: 2,5-Bis(difluoromethyl)pyrrolidine is unique due to the presence of difluoromethyl groups, which impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its non-fluorinated or differently fluorinated analogs .
Properties
Molecular Formula |
C6H9F4N |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
2,5-bis(difluoromethyl)pyrrolidine |
InChI |
InChI=1S/C6H9F4N/c7-5(8)3-1-2-4(11-3)6(9)10/h3-6,11H,1-2H2 |
InChI Key |
BXKUEVLLSDIHCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1C(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


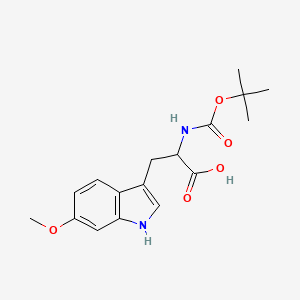
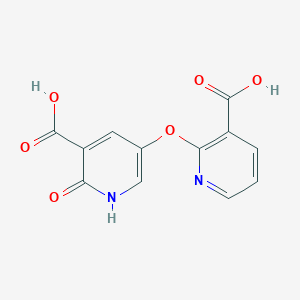

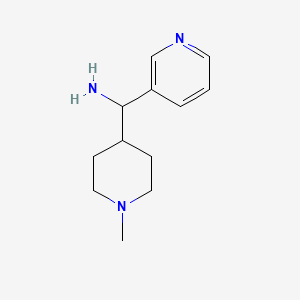
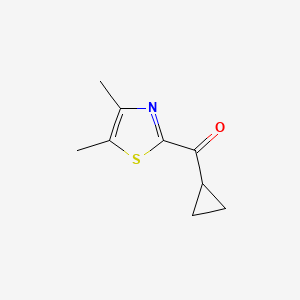
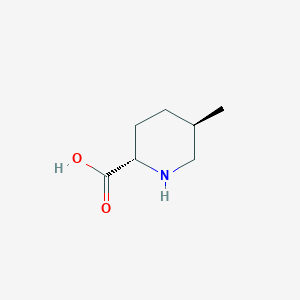

![2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B13340249.png)
